BLX-3887: Isoform Selectivity Differentiates from Pan-LOX Inhibitors Like NDGA
BLX-3887 exhibits high isoform selectivity for 15-LO-1, with no measurable inhibition of 15-LO-2 . In contrast, NDGA (nordihydroguaiaretic acid), a widely employed comparator, functions as a non-selective lipoxygenase inhibitor with additional antioxidant properties [1]. This fundamental difference in selectivity profile has direct experimental consequences: BLX-3887 enables specific interrogation of the 15-LO-1 pathway, whereas NDGA simultaneously affects 5-LO, 12-LO, 15-LO-1, and 15-LO-2, confounding mechanistic interpretation.
| Evidence Dimension | 15-LO-2 inhibitory activity |
|---|---|
| Target Compound Data | No inhibition |
| Comparator Or Baseline | NDGA: inhibits multiple LOX isoforms, including 15-LO-2 |
| Quantified Difference | Absolute (inhibition vs. no inhibition) |
| Conditions | Cell-free enzyme assays (BLX-3887) vs. established literature profile (NDGA) |
Why This Matters
For researchers requiring unambiguous interpretation of 15-LO-1–dependent effects, BLX-3887's absolute lack of 15-LO-2 inhibition eliminates a confounding variable that compromises pan-inhibitors like NDGA.
- [1] Archambault, A.-S., Turcotte, C., Martin, C., et al. (2018). Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils. PLoS One, 13(8), e0202424. View Source
